2-(Azetidin-3-yl)-1-methylbenzimidazole;dihydrochloride
Description
Properties
IUPAC Name |
2-(azetidin-3-yl)-1-methylbenzimidazole;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3.2ClH/c1-14-10-5-3-2-4-9(10)13-11(14)8-6-12-7-8;;/h2-5,8,12H,6-7H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSMJORPYFDZKRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C3CNC3.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidin-3-yl)-1-methylbenzimidazole;dihydrochloride typically involves the formation of the azetidine ring followed by its attachment to the benzimidazole core. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one via the DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target functionalized azetidines .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Azetidin-3-yl)-1-methylbenzimidazole;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The azetidine ring can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the azetidine ring to its saturated form.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products Formed
Oxidation: N-oxides of the azetidine ring.
Reduction: Saturated azetidine derivatives.
Substitution: Various substituted azetidine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Azetidin-3-yl)-1-methylbenzimidazole;dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Azetidin-3-yl)-1-methylbenzimidazole;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring can form covalent or non-covalent interactions with active sites, leading to inhibition or modulation of the target’s activity. The benzimidazole moiety can enhance binding affinity and specificity through π-π stacking and hydrogen bonding interactions.
Comparison with Similar Compounds
2-(2-Aminoethyl)benzimidazole Dihydrochloride
- Structure : Benzene-fused imidazole with an ethylamine side chain at position 2.
- Molecular Weight : 234.13 g/mol .
- Key Differences : Lacks the azetidine ring; the ethylamine group introduces flexibility but reduces steric hindrance compared to the azetidine moiety.
- Activity: Aminobenzimidazole derivatives often exhibit antitumor and antimicrobial activities, but the absence of azetidine may limit target specificity .
1-(Azetidin-3-yl)-2-methyl-1H-imidazole Dihydrochloride
2-(Azetidin-3-yloxy)-1,3-thiazole Dihydrochloride
- Structure : Thiazole linked to azetidine via an ether bond.
- Molecular Weight : 229.13 g/mol .
- Key Differences : Thiazole’s sulfur atom and ether linkage alter electronic properties and hydrogen-bonding capacity compared to the benzimidazole’s NH groups.
- Activity : Thiazole derivatives are commonly associated with antiviral and anti-inflammatory effects .
3-Chloro-1-(5-(5-chloro-2-phenyl-benzimidazol-1-ylmethyl)-[1,3,4]thiadiazol-2-yl)-azetidin-2-one
- Structure : Azetidin-2-one (cyclic amide) fused with benzimidazole and thiadiazole.
- Key Differences : The azetidin-2-one ring introduces a ketone group, reducing basicity compared to the target compound’s secondary amine.
- Activity : Demonstrates potent antibacterial and antifungal activity, highlighting the importance of azetidine derivatives in antimicrobial design .
Physicochemical Properties
- Key Insight : The dihydrochloride salt form universally enhances solubility. The target compound’s benzimidazole core contributes to higher lipophilicity (LogP ~1.8) compared to imidazole or thiazole analogs .
Structure-Activity Relationship (SAR) Insights
- Azetidine Substitution : Azetidine’s rigidity and basic nitrogen enhance binding to enzymes (e.g., kinases) compared to flexible alkylamines .
- Benzimidazole vs. Imidazole : The fused benzene ring in benzimidazole improves π-π stacking with aromatic residues in target proteins, increasing potency .
- Salt Form : Dihydrochloride salts improve bioavailability but may require pH adjustment for formulations (e.g., imidocarb dihydrochloride vs. dipropionate ).
Biological Activity
The compound 2-(Azetidin-3-yl)-1-methylbenzimidazole; dihydrochloride is a member of the benzimidazole class, which is known for its diverse biological activities and therapeutic potential. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 2-(Azetidin-3-yl)-1-methylbenzimidazole; dihydrochloride is . The structure includes a fused benzene and imidazole ring, which contributes to its unique chemical properties and biological functions.
Research indicates that compounds within the benzimidazole class often exhibit significant interactions with various biological targets, including:
- Enzyme Inhibition : The compound has been investigated for its potential to inhibit enzymes involved in critical biological pathways. For instance, it may interact with tyrosinase, a key enzyme in melanin production, making it a candidate for treating hyperpigmentation disorders .
- Antimicrobial Activity : Studies have shown that azetidine derivatives can possess antimycobacterial properties. For example, related compounds have demonstrated efficacy against Mycobacterium tuberculosis by inhibiting mycolic acid biosynthesis .
Biological Activity Overview
The following table summarizes the biological activities associated with 2-(Azetidin-3-yl)-1-methylbenzimidazole; dihydrochloride:
Research Findings and Case Studies
- Enzyme Inhibition Studies :
- Antimicrobial Efficacy :
- Neuroprotective Studies :
Q & A
Q. What synthetic routes are available for 2-(Azetidin-3-yl)-1-methylbenzimidazole dihydrochloride, and how can reaction conditions be optimized for yield?
- Methodological Answer: Synthesis typically involves coupling azetidine derivatives with benzimidazole precursors. For example, acyl chlorides (e.g., m-toluoyl chloride) react with o-phenylenediamine under high temperatures (120–150°C) in polyphosphoric acid to form benzimidazole cores . The azetidine moiety can be introduced via nucleophilic substitution or reductive amination. Optimize yield by controlling stoichiometry (excess acyl chloride), using protonating agents (e.g., HCl), and maintaining anhydrous conditions. The dihydrochloride salt forms during final purification via HCl treatment .
Q. Which analytical techniques are essential for characterizing this compound’s purity and structural integrity?
- Methodological Answer: Use HPLC (≥98% purity validation, as in ) with a C18 column and UV detection. Structural confirmation requires 1H/13C NMR (e.g., methyl group at δ 2.5–3.0 ppm, azetidine protons at δ 3.5–4.0 ppm) and HRMS for molecular ion verification. FT-IR identifies secondary amine (N–H stretch ~3300 cm⁻¹) and aromatic C=C bonds. Elemental analysis confirms stoichiometry of the dihydrochloride salt .
Q. How does the dihydrochloride salt form affect solubility and bioavailability in biological assays?
- Methodological Answer: The dihydrochloride salt enhances aqueous solubility via ion-dipole interactions, critical for in vitro assays (e.g., cell culture or enzyme inhibition studies). Determine solubility experimentally by preparing saturated solutions in PBS (pH 7.4) or DMSO, followed by UV-Vis quantification. For bioavailability, use logP calculations (e.g., ClogP ~1.5–2.0) and assess membrane permeability via Caco-2 cell models .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer: Discrepancies may arise from variations in purity (validate via HPLC ), assay conditions (e.g., pH, temperature), or cell line specificity. Conduct dose-response curves (IC50/EC50) across multiple models (e.g., cancer vs. non-cancer cells). Cross-validate using orthogonal assays (e.g., fluorescence polarization for enzyme inhibition vs. SPR for binding kinetics). Statistical meta-analysis of literature data can identify outliers .
Q. How can molecular docking and QSAR models predict interactions between this compound and α-amylase or other enzymatic targets?
- Methodological Answer: Generate 3D-QSAR models using CoMFA/CoMSIA on benzimidazole derivatives (). Dock the compound into α-amylase’s active site (PDB: 1B2Y) using AutoDock Vina, focusing on hydrogen bonds with catalytic residues (Asp197, Glu233). Validate predictions with MD simulations (100 ns) to assess binding stability. Synthesize analogues with modified azetidine substituents to test predicted SAR .
Q. What modifications to the azetidine or benzimidazole moieties improve target selectivity?
- Methodological Answer: Replace the azetidine’s methyl group with bulkier substituents (e.g., cyclopropyl) to sterically block off-target binding. Introduce electron-withdrawing groups (e.g., –NO2) to the benzimidazole’s para position to enhance π-stacking with aromatic residues in target enzymes. Evaluate selectivity via kinase profiling panels (e.g., Eurofins KinaseScan) .
Q. How should stability studies be designed to ensure compound integrity during long-term storage?
- Methodological Answer: Store lyophilized powder at –20°C under argon. Conduct accelerated stability testing (40°C/75% RH for 4 weeks) and monitor degradation via HPLC. For solution stability, assess pH dependence (e.g., PBS vs. acetate buffer) and light sensitivity. Use LC-MS to identify degradation products (e.g., hydrolysis of the azetidine ring) .
Q. What in silico and in vitro approaches are combined to evaluate off-target effects?
- Methodological Answer: Perform pharmacophore screening against databases like ChEMBL to predict off-targets (e.g., GPCRs). Validate with radioligand binding assays (e.g., 5-HT3 receptor). Use transcriptomics (RNA-seq) in treated cells to identify dysregulated pathways. Combine with SPR biosensor data to quantify binding affinities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
